molecular formula C6H14N2O2S B12500321 (1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine

(1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine

Cat. No.: B12500321
M. Wt: 178.26 g/mol
InChI Key: RYZYXPKYSJEBDD-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine is a chemical compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of pyrrolidine with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to remove the sulfonyl group.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can react with the methanamine group under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Pyrrolidine derivatives without the sulfonyl group.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine is unique due to the presence of both the methylsulfonyl and methanamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

(1-methylsulfonylpyrrolidin-2-yl)methanamine

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3

InChI Key

RYZYXPKYSJEBDD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC1CN

Origin of Product

United States

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